molecular formula C16H17ClN2O3S B2523524 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide CAS No. 339031-87-7

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide

Cat. No.: B2523524
CAS No.: 339031-87-7
M. Wt: 352.83
InChI Key: IUVWPNSWBYDKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a butylsulfonyl group attached to the sixth position of the nicotinamide ring and a 4-chlorophenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide typically involves the following steps:

    Nitration: The starting material, nicotinic acid, undergoes nitration to introduce a nitro group at the sixth position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amine group is then reacted with butylsulfonyl chloride in the presence of a base such as triethylamine to introduce the butylsulfonyl group.

    Amidation: Finally, the resulting compound is reacted with 4-chloroaniline to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study the effects of nicotinamide derivatives on cellular processes.

Mechanism of Action

The mechanism of action of 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(butylsulfonyl)-N-phenyl nicotinamide: Similar structure but lacks the chlorine atom on the phenyl ring.

    6-(methylsulfonyl)-N-(4-chlorophenyl)nicotinamide: Similar structure but with a methylsulfonyl group instead of a butylsulfonyl group.

Uniqueness

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide is unique due to the combination of the butylsulfonyl group and the 4-chlorophenyl group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-butylsulfonyl-N-(4-chlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-2-3-10-23(21,22)15-9-4-12(11-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVWPNSWBYDKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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